

Chemical structure and IUPAC name of 5-Iodo-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-6-methylpyrimidin-4-ol**

Cat. No.: **B189614**

[Get Quote](#)

A Comprehensive Technical Guide to 5-Iodo-6-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **5-Iodo-6-methylpyrimidin-4-ol**, a halogenated pyrimidine derivative. The document covers its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol. The information is structured to be a valuable resource for professionals in chemical research and drug development.

Chemical Structure and Nomenclature

5-Iodo-6-methylpyrimidin-4-ol exists in a tautomeric equilibrium with its keto form, 5-Iodo-6-methylpyrimidin-4(1H)-one. This is a common characteristic of hydroxypyrimidines.

- IUPAC Name: 5-Iodo-6-methylpyrimidin-4(1H)-one[1][2]
- Synonyms: **5-Iodo-6-methylpyrimidin-4-ol**[1]
- CAS Registry Number: 7752-74-1[1][2]
- Molecular Formula: C₅H₅IN₂O[1][2]

The diagram below illustrates the key chemical identifiers and the structure of the compound.

Caption: Chemical structure and key identifiers of **5-Iodo-6-methylpyrimidin-4-ol**.

Physicochemical Properties

The known physical and chemical properties of **5-Iodo-6-methylpyrimidin-4-ol** are summarized in the table below. These properties are crucial for handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Weight	236.01 g/mol	[1] [2]
Melting Point	238-239 °C	[3]
Boiling Point (Predicted)	245.5 ± 43.0 °C	[3]
Density (Predicted)	2.19 ± 0.1 g/cm³	[3]
pKa (Predicted)	7.92 ± 0.50	[3]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2–8 °C.	[2]

Experimental Protocols

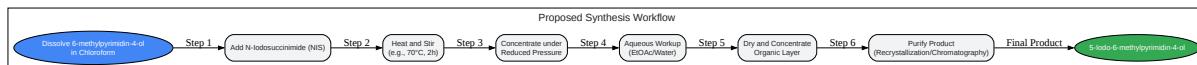
While a specific protocol for the synthesis of **5-Iodo-6-methylpyrimidin-4-ol** was not found in the provided search results, a representative synthesis can be proposed based on the synthesis of structurally similar compounds, such as 5-iodo-2-(methylthio)pyrimidin-4(3H)-one. [\[4\]](#) The common method for iodinating such pyrimidine rings is through electrophilic substitution using an iodinating agent like N-Iodosuccinimide (NIS).

Proposed Synthesis of **5-Iodo-6-methylpyrimidin-4-ol**

This protocol describes a plausible method for the iodination of 6-methylpyrimidin-4-ol.

Objective: To synthesize **5-Iodo-6-methylpyrimidin-4-ol** from 6-methylpyrimidin-4-ol.

Materials:


- 6-methylpyrimidin-4-ol (starting material)
- N-Iodosuccinimide (NIS)
- Chloroform (or other suitable aprotic solvent)
- Ethyl acetate (EtOAc)
- Water

Procedure:

- Dissolve 6-methylpyrimidin-4-ol in chloroform in a round-bottom flask.
- Add N-Iodosuccinimide (NIS) to the solution (typically 1.1 equivalents).
- Heat the reaction mixture (e.g., to 70 °C) and stir for several hours (e.g., 2 hours), monitoring the reaction progress by TLC or LC-MS.[4]
- After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
- Add Ethyl Acetate (EtOAc) to the residue and wash the organic layer with water to remove succinimide and any remaining NIS.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **5-Iodo-6-methylpyrimidin-4-ol**.

Quality Control: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques such as NMR (^1H , ^{13}C), Mass Spectrometry (MS), and HPLC.[5]

The workflow for this proposed synthesis is visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **5-Iodo-6-methylpyrimidin-4-ol**.

Potential Applications and Biological Activity

The search results did not contain specific information regarding the biological activity or signaling pathways associated with **5-Iodo-6-methylpyrimidin-4-ol**. However, pyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.[6][7][8] The introduction of an iodine atom can significantly modulate the biological activity, metabolic stability, and binding affinity of a molecule, making this compound a person of interest for screening in various drug discovery programs. Further research is required to elucidate its specific biological functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. 7 Oceans : Virtual tour generated by Panotour [rederijgroen.nl]
- 3. 错误页 [amp.chemicalbook.com]
- 4. 5-IODO-6-HYDROXY-2-METHYLTHIO-PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Iodo-6-methylpyrimidin-4-ol,7752-74-1-Amadis Chemical [amadischem.com]

- 6. Phytochemical Fingerprinting and In Vitro Antimicrobial and Antioxidant Activity of the Aerial Parts of Thymus marschallianus Willd. and Thymus seravschanicus Klokov Growing Widely in Southern Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 5-Iodo-6-methylpyrimidin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189614#chemical-structure-and-iupac-name-of-5-iodo-6-methylpyrimidin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com